1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O2S2/c17-13-4-6-15(7-5-13)24(21,22)20-9-8-19-16(20)23-11-12-2-1-3-14(18)10-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYLNEHMVLUTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate precursors, such as glyoxal and ammonia, under controlled conditions.
Introduction of the 4-Bromobenzenesulfonyl Group: The 4-bromobenzenesulfonyl group can be introduced by reacting the imidazole intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the 3-Fluorophenylmethylsulfanyl Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA Interaction: It may interact with DNA, leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and selected analogs:
Key Observations:
- Aromatic vs. Aliphatic Substituents : The target compound’s 4-bromobenzenesulfonyl group contrasts with the bromomethyl group in compound 2b , which lacks the electron-withdrawing sulfonyl moiety.
- Sulfanyl Group Variations : The (3-fluorobenzyl)sulfanyl group in the target compound differs from QFM’s 2-chlorobenzylsulfanyl and ’s ethylsulfanyl , impacting steric bulk and electronic effects.
Physical and Spectroscopic Properties
Melting Points and Stability:
- Compound 2b () has a melting point of 152–154°C , while the target compound’s melting point is unreported. Sulfonyl groups generally increase thermal stability due to strong dipole interactions.
Spectroscopic Data:
- IR Spectroscopy : Compound 2b shows peaks at 3058 cm⁻¹ (Ar–H), 2920 cm⁻¹ (C–H), and 1601 cm⁻¹ (C=C) . The target compound’s sulfonyl group would likely exhibit strong S=O stretches near 1350–1150 cm⁻¹, absent in compound 2b.
- NMR Data : For compound 2b, ^1H NMR signals at δ 7.79–7.47 (aromatic H) and δ 4.72 (CH₂Br) highlight substituent effects . The target compound’s (3-fluorobenzyl)sulfanyl group would produce distinct splitting patterns due to fluorine coupling.
Biological Activity
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound belonging to the imidazole class of heterocyclic compounds. Its unique structure, characterized by a sulfonyl group, a dihydroimidazole ring, and a sulfanyl group, along with halogen substituents (bromine and fluorine), suggests potential biological activity that warrants investigation.
Chemical Structure and Properties
The compound's molecular formula is C14H13BrFNS2, indicating the presence of bromine and fluorine which may enhance its reactivity and biological properties. The sulfonyl and sulfanyl groups are known to play significant roles in biological interactions.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic applications:
- Antimicrobial Properties : The presence of the sulfonyl group is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies indicate that derivatives of imidazole compounds can induce apoptosis in cancer cells, suggesting that this compound may have similar effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, although detailed studies are needed to elucidate these mechanisms.
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The compound could potentially bind to active sites of enzymes, inhibiting their function.
- Disruption of Cell Signaling : It may interfere with signaling pathways critical for cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancerous cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent groups. Below is a summary table highlighting some similar compounds and their reported activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(4-chlorobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | Similar sulfonyl and sulfanyl groups | Antimicrobial |
| 1-(3-nitrobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | Nitro group instead of bromine | Anti-inflammatory |
| 1-(phenylsulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | No halogen substituents | Anticancer |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
- Methodology : The synthesis typically involves multi-step reactions.
Core formation : Construct the 4,5-dihydroimidazole ring via condensation of thiourea derivatives with α-haloketones or aldehydes under basic conditions (e.g., KOH/EtOH) .
Sulfonylation : Introduce the 4-bromobenzenesulfonyl group using 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to scavenge HCl .
Thioether formation : Attach the (3-fluorobenzyl)sulfanyl group via nucleophilic substitution with (3-fluorophenyl)methanethiol in polar aprotic solvents like DMF, enhancing reaction efficiency .
- Key considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can the structural identity of this compound be rigorously confirmed?
- Analytical techniques :
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., dihydroimidazole protons at δ 3.2–4.1 ppm, sulfonyl group integration) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 467.98 for CHBrFNOS) .
- Elemental analysis : Validate C, H, N, S content (e.g., theoretical C% 43.69 vs. experimental 43.52) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ciprofloxacin .
- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Include a positive control (e.g., doxorubicin) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
- SAR Insights :
| Substituent Variation | Biological Activity Trend | Reference |
|---|---|---|
| Bromine → Chlorine (sulfonyl) | ↓ Anticancer potency (HeLa) | |
| Fluorine → Hydrogen (benzyl) | ↓ Antibacterial activity (MIC) | |
| Sulfonyl → Methyl (imidazole) | Altered metabolic stability |
- Methodology : Synthesize analogs via targeted substitutions and compare bioactivity profiles using standardized assays.
Q. What computational strategies optimize reaction conditions for scalability?
- Quantum chemical modeling : Use Gaussian09 to calculate transition-state energies for sulfonylation/thioether steps, identifying rate-limiting barriers .
- Process simulation : Apply Aspen Plus to model solvent recovery and optimize yield (e.g., DMF recycling via vacuum distillation) .
Q. How can contradictory data on metabolic stability be resolved?
- Case study : Discrepancies in hepatic microsomal half-life (e.g., 120 min vs. 90 min in rat models):
Experimental variables : Check incubation temperature (37°C ± 0.5°C) and NADPH concentration (1 mM) .
Analytical validation : Use LC-MS/MS with internal standardization (e.g., tolbutamide) to minimize quantification errors .
Q. What strategies mitigate sulfonyl group hydrolysis under physiological conditions?
- Stabilization approaches :
- Co-crystallization : Formulate with cyclodextrins to shield the sulfonyl moiety .
- Prodrug design : Replace sulfonyl with a tert-butyl carbamate group, enzymatically cleaved in vivo .
Methodological Notes
- Data interpretation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Controlled experiments : Include negative controls (e.g., solvent-only) in bioassays to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
